4-(Methylamino)benzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylamino)benzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzonitrile with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
4-(Methylamino)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylamino)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the methyl group.
4-Dimethylaminobenzonitrile: Contains an additional methyl group on the amino nitrogen.
4-Cyanobenzonitrile: Lacks the amino group.
Uniqueness: 4-(Methylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the cyano and methylamino groups allows for diverse reactivity and applications in various fields .
Properties
IUPAC Name |
4-(methylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDXDYXIRZOEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449955 | |
Record name | 4-(Methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-62-9 | |
Record name | 4-(Methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Methylamino)benzonitrile (MABN) unique in terms of its photophysical properties?
A1: MABN exhibits a phenomenon known as thermally activated internal conversion (IC) [, ]. This means that as temperature increases, the efficiency of MABN's fluorescence decreases dramatically due to an increase in non-radiative energy dissipation through IC. This is a result of its molecular structure, specifically the twisted conformation of the methylamino group relative to the benzonitrile moiety in the ground state [, ].
Q2: How does the molecular structure of MABN contribute to its efficient internal conversion?
A2: In its ground state (S0), the methylamino group in MABN is twisted relative to the benzonitrile ring [, ]. Upon excitation to the first excited singlet state (S1), the molecule undergoes relaxation, and the amino group planarizes. This planarization process is thought to lead to a conical intersection between the S1 and S0 potential energy surfaces, facilitating efficient internal conversion []. This mechanism is supported by the fact that the structurally similar molecule 4-amino-3,5-dimethylbenzonitrile (HHD), which has a planar amino group in the ground state, does not exhibit efficient IC [].
Q3: What are the implications of the photoproduct formation observed with MABN in certain solvents?
A4: When MABN is irradiated in acetonitrile, it undergoes photodegradation, leading to the formation of MABN [, ]. This photoproduct has its own distinct fluorescence properties and emits in a similar spectral range as the locally excited state of MABN. Consequently, even small amounts of MABN can significantly influence the observed fluorescence spectrum and decay kinetics, leading to potential misinterpretations of the photophysical data [, ]. This highlights the importance of considering photoproduct formation when studying the photophysics of MABN in solution.
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